2',3,5,7-Tetrahydroxyflavanone 2',3,5,7-Tetrahydroxyflavanone
Brand Name: Vulcanchem
CAS No.: 31477-95-9
VCID: VC21182983
InChI: InChI=1S/C15H12O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,14-18,20H/t14-,15+/m0/s1
SMILES: C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Molecular Formula: C₁₅H₁₂O₆
Molecular Weight: 288.25 g/mol

2',3,5,7-Tetrahydroxyflavanone

CAS No.: 31477-95-9

Cat. No.: VC21182983

Molecular Formula: C₁₅H₁₂O₆

Molecular Weight: 288.25 g/mol

* For research use only. Not for human or veterinary use.

2',3,5,7-Tetrahydroxyflavanone - 31477-95-9

Specification

CAS No. 31477-95-9
Molecular Formula C₁₅H₁₂O₆
Molecular Weight 288.25 g/mol
IUPAC Name (2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-2,3-dihydrochromen-4-one
Standard InChI InChI=1S/C15H12O6/c16-7-5-10(18)12-11(6-7)21-15(14(20)13(12)19)8-3-1-2-4-9(8)17/h1-6,14-18,20H/t14-,15+/m0/s1
Standard InChI Key BJNCWLSOQIVKIX-LSDHHAIUSA-N
Isomeric SMILES C1=CC=C(C(=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O
SMILES C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Canonical SMILES C1=CC=C(C(=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator